molecular formula C10H13ClFNO B2805394 7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride CAS No. 2248335-47-7

7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride

Cat. No.: B2805394
CAS No.: 2248335-47-7
M. Wt: 217.67
InChI Key: WSIRQKYUMMCBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol; hydrochloride (CAS 103028-82-6, ) is a substituted tetrahydroisoquinoline derivative with a fluorine atom at position 7, a methyl group at position 2, and a hydroxyl group at position 4. The hydrochloride salt enhances its water solubility, a feature common to bioactive alkaloids (e.g., berberine derivatives in ).

Properties

IUPAC Name

7-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-12-3-2-7-5-10(13)9(11)4-8(7)6-12;/h4-5,13H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIRQKYUMMCBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Cyclization: The benzene derivative undergoes cyclization to form the isoquinoline core.

    Functional Group Introduction:

    Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-one.

    Reduction: Formation of 7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinoline.

    Substitution: Formation of various substituted isoquinolines depending on the substituent introduced.

Scientific Research Applications

7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CAS 103028-82-6) 7-Fluoro, 2-methyl, 6-hydroxy C₁₀H₁₃NO·HCl 199.68 Fluorine enhances electronegativity; methyl improves metabolic stability.
1-(4-Chlorophenethyl)-7-methoxy-2-methyl analog (CID 46693, ) 7-Methoxy, 4-chlorophenethyl, 2-methyl C₁₉H₂₂ClNO₂·HCl 368.30 Bulky 4-chlorophenethyl group; methoxy increases lipophilicity.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride (CAS 57196-60-8, ) No fluorine at position 7 C₁₀H₁₃NO·HCl 199.68 Lacks fluorine; simpler structure with reduced electronic effects.
Glycosylated Isoquinolinone () Glycosyl moiety at position 7 C₁₉H₁₉NO₈ 390.36 Hydrophilic sugar group alters solubility and pharmacokinetics.

Key Observations :

  • Fluorine Substitution: The target compound’s 7-fluoro group likely enhances binding affinity to hydrophobic pockets in biological targets compared to non-fluorinated analogs like CAS 57196-60-8 .
  • Methoxy vs.
  • Salt Forms : Hydrochloride salts (e.g., target compound, berberine derivatives in ) improve aqueous solubility, critical for drug delivery .

Physicochemical Properties

Property Target Compound CID 46693 () CAS 57196-60-8 () Glycosylated Analog ()
LogP ~2.1 (estimated) ~3.5 (methoxy increases) ~2.0 (no fluorine) ~-1.2 (glycosyl reduces)
Water Solubility High (HCl salt) Moderate (bulky substituent) High (HCl salt) Very high (glycosyl moiety)
PSA ~40 Ų ~45 Ų ~40 Ų ~120 Ų

Notes:

  • The glycosylated analog () has a polar surface area (PSA) of ~120 Ų, making it more suitable for hydrophilic interactions but less membrane-permeable than the target compound .
  • The 4-chlorophenethyl group in CID 46693 contributes to higher molecular weight (368 g/mol) and may limit bioavailability .

Biological Activity

7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol; hydrochloride (CAS Number: 2248335-47-7) is a compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol; hydrochloride is C₁₀H₁₃ClFNO, with a molecular weight of 217.67 g/mol. The compound features a fluorine atom at the 7-position and a hydroxyl group at the 6-position of the isoquinoline structure, which may contribute to its biological activity.

PropertyValue
CAS Number2248335-47-7
Molecular FormulaC₁₀H₁₃ClFNO
Molecular Weight217.67 g/mol

Antimicrobial Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol have shown activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds against common pathogens are noteworthy:

Bacterial StrainMIC (µg/mL)
Escherichia coli0.0195
Bacillus subtilis4.69
Staphylococcus aureus5.64
Candida albicans16.69

These findings suggest that the compound may possess similar antimicrobial efficacy, potentially inhibiting both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been extensively studied. Compounds with structural similarities to 7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol have been shown to inhibit cancer cell proliferation effectively. For example, in vitro studies indicated that certain isoquinoline derivatives could induce apoptosis in breast cancer cells (MDA-MB-231) with IC₅₀ values ranging from 2.43 to 7.84 μM .

Case Study: Apoptosis Induction
In one study, compounds structurally related to our target compound demonstrated the ability to enhance caspase activity significantly at concentrations as low as 1 μM, indicating effective apoptosis induction in cancer cells. Furthermore, cell cycle analysis revealed that these compounds could arrest cells in the G₂/M phase at concentrations of 2.5 μM .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives can often be correlated with specific structural features:

  • Fluorine Substitution : The presence of fluorine at the 7-position enhances lipophilicity and may improve membrane permeability.
  • Hydroxyl Group : The hydroxyl group at the 6-position is critical for hydrogen bonding interactions with biological targets.
  • Alkyl Substituents : Methyl groups can modulate the electronic properties and steric hindrance, influencing receptor binding affinity.

Q & A

Q. What are the established synthetic routes for 7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydroisoquinoline core. Key steps include:

  • Ring closure : Cyclization of precursors (e.g., phenethylamine derivatives) using reagents like phosphoryl chloride (POCl₃) or polyphosphoric acid.
  • Fluorination : Introduction of fluorine at the 7-position via electrophilic aromatic substitution or halogen exchange, often requiring anhydrous conditions and catalysts like KF or CsF .
  • Methylation : Alkylation at the 2-position using methyl iodide or dimethyl sulfate under basic conditions.
  • Hydrochloride salt formation : Treatment with HCl in ethanol or ether to precipitate the final product.

Q. Critical factors :

  • Temperature : Elevated temperatures (80–100°C) improve cyclization but may degrade sensitive intermediates.
  • Catalyst purity : Trace impurities in fluorination agents can lead to byproducts.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH) enhances purity .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Critical markers include:
    • Aromatic proton signals at δ 6.8–7.2 ppm (C7-fluorine deshields adjacent protons).
    • Methyl group resonance at δ 2.3–2.6 ppm (C2-methyl).
    • Hydroxyl proton (C6-OH) at δ 4.5–5.0 ppm, which may exchange in D₂O.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.08 for C₁₀H₁₂FNO·HCl).
  • IR spectroscopy : O-H stretch (~3200 cm⁻¹) and C-F vibration (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the fluorine substituent at the 7-position influence binding affinity and selectivity in neuropharmacological targets?

The fluorine atom enhances:

  • Lipophilicity : Increases blood-brain barrier permeability (logP ~1.5 vs. ~1.0 for non-fluorinated analogs).
  • Electron-withdrawing effects : Stabilizes interactions with aromatic residues in receptors (e.g., serotonin or dopamine receptors).
  • Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes.

Q. Methodological validation :

  • Comparative SAR studies : Synthesize analogs without fluorine and test in radioligand binding assays (e.g., Ki values for σ receptors).
  • Docking simulations : Use software like AutoDock to model fluorine’s role in hydrogen bonding or π-π stacking .

Q. How can researchers resolve contradictions in reported pharmacological activities of tetrahydroisoquinoline derivatives?

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

  • Standardized protocols : Adopt uniform assay parameters (e.g., pH 7.4 buffer, 37°C incubation).
  • Orthogonal assays : Validate activity across multiple models (e.g., in vitro enzyme inhibition + in vivo behavioral tests).
  • Meta-analysis : Pool data from studies using similar substituents (e.g., 7-fluoro vs. 7-methoxy derivatives) to identify trends .

Q. What in vivo models are appropriate for evaluating neuropharmacological potential, and what endpoints should be measured?

  • Rodent models :
    • Forced swim test (FST) : Assess antidepressant-like effects via immobility time reduction.
    • Morris water maze : Evaluate cognitive enhancement in neurodegenerative models.
  • Endpoints :
    • Plasma/tissue concentration via LC-MS to correlate exposure with efficacy.
    • Biomarkers like BDNF or TNF-α levels in brain homogenates .

Q. What strategies optimize solubility and stability in aqueous formulations for preclinical studies?

  • Excipient screening : Use factorial design (e.g., 3² design) to test combinations of:
    • Cyclodextrins : Enhance solubility via inclusion complexes.
    • pH adjustment : Buffers (citrate, phosphate) at pH 3–4 improve stability of the hydrochloride salt.
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.